Ethyl 5-bromo-3-fluoro-2-nitrobenzoate
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Overview
Description
Ethyl 5-bromo-3-fluoro-2-nitrobenzoate: is an organic compound with the molecular formula C9H7BrFNO4. It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-3-fluoro-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes:
Bromination: The addition of a bromine atom to the aromatic ring.
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Esterification: The conversion of the carboxylic acid group to an ester group using ethanol.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like nitro and bromine.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Aminobenzoates: From the reduction of the nitro group.
Hydroxybenzoates: From oxidation reactions.
Scientific Research Applications
Ethyl 5-bromo-3-fluoro-2-nitrobenzoate is used extensively in scientific research due to its unique chemical properties:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of new drugs and therapeutic agents.
Material Science: In the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-3-fluoro-2-nitrobenzoate involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The compound can act as an electrophile in aromatic substitution reactions.
Reduction Mechanism: The nitro group can be reduced to an amine, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
- Ethyl 3-bromo-5-nitrobenzoate
- Ethyl 4-bromo-2-nitrobenzoate
- Ethyl 3-fluoro-5-nitrobenzoate
Uniqueness: Ethyl 5-bromo-3-fluoro-2-nitrobenzoate is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the benzene ring, which imparts distinct chemical reactivity and properties compared to its analogs.
Properties
IUPAC Name |
ethyl 5-bromo-3-fluoro-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO4/c1-2-16-9(13)6-3-5(10)4-7(11)8(6)12(14)15/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZJEJYCFFHWGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805503-77-8 |
Source
|
Record name | ethyl 5-bromo-3-fluoro-2-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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